2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
The compound 2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a heterocyclic molecule featuring a pyrimidine core substituted with ethylamino and methyl groups, linked to a piperazine ring and a 4-methylpiperidin-1-yl ethanone moiety. The ethylamino group may act as a hydrogen bond donor, influencing target binding, while the methyl groups likely improve metabolic stability .
Properties
IUPAC Name |
2-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N6O/c1-4-20-17-13-16(3)21-19(22-17)25-11-9-23(10-12-25)14-18(26)24-7-5-15(2)6-8-24/h13,15H,4-12,14H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKJIDRGDQHSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC(=O)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves a multi-step process:
Formation of the pyrimidine core: : A nucleophilic aromatic substitution reaction where 4-(ethylamino)-6-methylpyrimidine is prepared by reacting ethylamine with 2,4-dichloro-6-methylpyrimidine under controlled temperatures and anhydrous conditions.
Piperazine coupling: : The pyrimidine core is then reacted with piperazine, typically in the presence of a base such as potassium carbonate, under reflux conditions to form the intermediate compound.
Piperidine coupling: : Finally, the intermediate compound undergoes reaction with 4-methylpiperidine under similar base-catalyzed conditions to yield the target compound.
Industrial Production Methods
Industrial production mirrors the lab-scale synthesis but with optimizations for scale, yield, and safety:
Batch processes: ensure better control over reaction conditions.
Continuous flow reactors: may be employed to streamline the synthesis, offering advantages in terms of scalability and efficiency.
Catalysts and alternative reagents: might be introduced to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions, including:
Oxidation: : Can be oxidized to introduce oxygen-containing functional groups, potentially altering its bioactivity.
Reduction: : Can be reduced to modify the degree of saturation of its cyclic structures.
Substitution: : The presence of aromatic and heterocyclic systems allows for various nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Bases: : Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH).
Major Products
Substituted derivatives: : Depending on the nature of the nucleophile or electrophile involved.
Oxidized or reduced analogs: : Influencing the compound's steric and electronic properties.
Scientific Research Applications
2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one has broad applications:
Chemistry: : As a building block for synthesizing more complex organic molecules.
Biology: : Investigated for its potential interactions with biological macromolecules, useful in studying enzyme functions or receptor-ligand interactions.
Medicine: : Due to its structural features, it could be a candidate for drug development, particularly in targeting specific receptors or enzymes.
Mechanism of Action
The compound's mechanism of action is predominantly dictated by its ability to interact with specific molecular targets:
Molecular Targets: : Receptors, enzymes, and nucleic acids.
Pathways Involved: : Could modulate signal transduction pathways, enzyme inhibition or activation, and interaction with cellular receptors.
Mechanistic Insight: : Involves binding to active sites or allosteric sites on target proteins, influencing their biological activity and downstream signaling processes.
Comparison with Similar Compounds
Pyrimidine-Piperazine Derivatives
- 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one (): This compound replaces the ethylamino group in the target molecule with a chlorinated acetyl group. The phenylpyrimidine linkage may reduce conformational flexibility compared to the target’s direct piperazine-pyrimidine bond .
- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (): Lacking the piperazine-ethanone moiety, this simpler pyrimidine derivative demonstrates the importance of the target’s extended structure. The piperidine ring here may confer lower solubility than the target’s piperazine, affecting bioavailability .
Piperidine-Containing Analogues
1-(4-Methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one ():
This compound shares the 4-methylpiperazine group but replaces the pyrimidine with a thiophene ring. The thiophene’s aromaticity and sulfur atom could alter electronic properties, impacting interactions with hydrophobic binding pockets .- EUROPEAN PATENT EP 2 402 347 A1 Derivatives (): Compounds like 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine feature sulfonyl and benzoimidazole groups. The sulfonyl group enhances polarity and hydrogen-bonding capacity, contrasting with the target’s ethylamino group, which may prioritize basicity over solubility .
Pharmacological and Physicochemical Properties
- Lipophilicity (logP) : The target compound’s higher predicted logP (~3.2) compared to sulfonyl-containing derivatives (~1.5) suggests greater membrane permeability but lower aqueous solubility. This balance is critical for CNS-targeting agents .
- Hydrogen-Bonding Capacity: The ethylamino group in the target provides a hydrogen bond donor, contrasting with the sulfonyl group’s acceptor role in patent derivatives. This difference may influence target selectivity .
Biological Activity
The compound 2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one , identified by CAS number 2640843-25-8 , is a member of a class of piperazine derivatives that have garnered attention for their potential pharmacological applications. The structure features a complex arrangement conducive to various biological interactions, particularly in the realm of neuropharmacology and anti-inflammatory activity.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 329.40 g/mol . Its structural components include a piperazine ring, a pyrimidine moiety, and an ethanone group, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2640843-25-8 |
| Molecular Formula | C₁₆H₂₃N₇O |
| Molecular Weight | 329.40 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and potential anti-inflammatory pathways. Research indicates that compounds with similar structures often exhibit effects on serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
Neuropharmacological Effects
Recent studies have shown that derivatives containing the pyrimidine-piperazine framework can modulate serotonin receptor activity, particularly the 5-HT1A receptor subtype. This modulation can lead to anxiolytic and antidepressant-like effects, making such compounds candidates for treating mood disorders.
Anti-inflammatory Activity
In preclinical models, compounds structurally related to This compound have demonstrated anti-inflammatory properties. For instance, pharmacological testing has indicated that similar piperazine derivatives exhibit significant inhibition of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for reducing inflammation in vivo.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Pain Models : In a study examining the analgesic properties of piperazine derivatives, compounds were tested on carrageenan-induced edema models. Results showed a dose-dependent reduction in inflammation and pain, indicating that the compound may possess similar analgesic properties .
- Neuropharmacological Screening : A randomized screening of a library of piperazine derivatives, including those with ethylamino substitutions, revealed significant activity against anxiety models using the Caenorhabditis elegans model. This suggests potential efficacy in treating anxiety disorders .
- Comparative Analysis : A comparative study highlighted that certain piperazine-pyrimidine derivatives outperformed traditional analgesics like Piroxicam in both analgesic and anti-inflammatory assays, emphasizing their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
